Benzenepropanal, 2,6-dimethyl-

Fragrance Chemistry Structure-Odor Relationship Perfumery Raw Material

Benzenepropanal, 2,6-dimethyl- (CAS 1070990-24-7), also known as 3-(2,6-dimethylphenyl)propanal, is a synthetic aromatic aldehyde with the molecular formula C11H14O. It is characterized by a propanal side chain attached to a benzene ring substituted with methyl groups at the 2 and 6 positions, which significantly influences its steric and electronic properties.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 1070990-24-7
Cat. No. B12621290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanal, 2,6-dimethyl-
CAS1070990-24-7
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CCC=O
InChIInChI=1S/C11H14O/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6,8H,4,7H2,1-2H3
InChIKeyFNYPDOIEZBGABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanal, 2,6-Dimethyl- (CAS 1070990-24-7): A Physicochemical and Procurement Overview


Benzenepropanal, 2,6-dimethyl- (CAS 1070990-24-7), also known as 3-(2,6-dimethylphenyl)propanal, is a synthetic aromatic aldehyde with the molecular formula C11H14O [1]. It is characterized by a propanal side chain attached to a benzene ring substituted with methyl groups at the 2 and 6 positions, which significantly influences its steric and electronic properties [2]. The compound is primarily valued as a fragrance ingredient and a versatile intermediate in organic synthesis for pharmaceuticals and specialty chemicals [3]. Its computed physicochemical properties include a boiling point of 250.0±9.0 °C, a density of 0.962±0.06 g/cm³, and a partition coefficient (XLogP3-AA) of 2.3 [1][4]. While it shares a molecular backbone with other dimethylbenzenepropanal isomers, its specific substitution pattern creates a distinct profile that is the foundation for its differentiation.

Why Generic Substitution Fails for Benzenepropanal, 2,6-Dimethyl- (CAS 1070990-24-7): The Criticality of Regioisomer-Specific Properties


Substituting Benzenepropanal, 2,6-dimethyl- with a generic 'dimethylbenzenepropanal' or the unsubstituted 3-phenylpropanal is precarious because the position of methyl substituents on the aromatic ring fundamentally dictates the molecule's behavior in application-critical domains. In fragrance formulations, even minor structural changes can lead to a complete shift in olfactory character; the 2,6-isomer's woody-floral-aldehydic profile [1] is not interchangeable with the green notes of unsubstituted 3-phenylpropanal or the marine character of alpha,alpha-dimethyl analogs . From a reactivity standpoint, the 2,6-substitution introduces unique steric hindrance around the aldehyde group and the aromatic ring, which can alter reaction rates and regioselectivity in downstream syntheses compared to less hindered isomers like 2,4- or 3,5-dimethylbenzenepropanal [2]. Even subtle differences in predicted lipophilicity and boiling points among isomers (see Section 3) can impact separation, purification, and formulation processes, making precise procurement non-negotiable for reproducible results.

Benzenepropanal, 2,6-Dimethyl- (CAS 1070990-24-7): A Quantitative Evidence Guide for Scientific Selection


Differentiation via Olfactory Profile: Woody-Floral vs. Green and Marine Comparators

The qualitative olfactory characteristic of Benzenepropanal, 2,6-dimethyl- is a key differentiator for fragrance applications. Its official descriptor combines 'woody and floral notes with a subtle aldehydic character' [1], a distinct profile when compared to its closest analogs. The unsubstituted parent compound, 3-phenylpropanal (hydrocinnamaldehyde), is characterized by a sharp, 'green' odor . Meanwhile, the regioisomeric alpha,alpha-dimethyl analog (CAS 1009-62-7), where the two methyl groups are on the alpha carbon rather than the aromatic ring, imparts a distinctly different 'fresh marine' or 'oceanic' scent . This olfactory divergence driven by methyl group positioning is critical for perfumers.

Fragrance Chemistry Structure-Odor Relationship Perfumery Raw Material

Comparative Predicted Lipophilicity (XLogP3) and Implication for Formulation and Extraction

Computed lipophilicity data indicates a measurable, though subtle, increase in hydrophobicity for the dimethyl-substituted 2,6-isomer relative to the unsubstituted parent molecule. The XLogP3-AA value for Benzenepropanal, 2,6-dimethyl- is predicted to be 2.3 [1]. In comparison, the experimental LogP for 3-phenylpropanal is reported to be approximately 2.04 . This 0.26 log unit increase suggests the 2,6-isomer has a roughly 1.8-fold higher partition coefficient in octanol/water, which can influence its behavior in emulsions, its retention time in reverse-phase chromatography, and its permeation through biological membranes.

Lipophilicity Formulation Science Chromatography ADME Prediction

Comparative Predicted Boiling Point: Implications for Purification and Handling

The predicted boiling point provides a critical operational parameter for purification. Benzenepropanal, 2,6-dimethyl- has a predicted boiling point of 250.0±9.0 °C at standard atmospheric pressure [1]. This is considerably higher than the boiling point of the unsubstituted 3-phenylpropanal, which boils at 97-98 °C at a reduced pressure of 12 mmHg . The significant difference underscores the impact of the two methyl substituents on intermolecular forces, necessitating different distillation conditions and energy inputs for purification.

Physicochemical Property Distillation Purification Thermal Stability

Potential for Regioselective Reactivity Due to Steric Shielding by the 2,6-Dimethyl Substitution

The 2,6-dimethyl substitution pattern on the aromatic ring creates a sterically hindered environment around the aldehyde group. This structural feature is known in organic synthesis to influence reaction pathways. A specific application is referenced in the context of nickel-catalyzed regio- and enantioselective migratory hydrocyanation of internal alkenes, where compounds derived from the 2,6-dimethylphenyl scaffold are used. The study highlights that modifying electronic and steric effects is crucial for achieving high selectivity, suggesting that the 2,6-substitution pattern of this compound provides a unique steric template not offered by less hindered isomers like 2,4- or 3,5-dimethylbenzenepropanal [1].

Organic Synthesis Steric Hindrance Regioselectivity Catalysis

Key Application Scenarios for Benzenepropanal, 2,6-Dimethyl- (CAS 1070990-24-7) Based on Differentiated Properties


Specialty Fragrance Formulation Requiring a Woody-Floral Aldehydic Note

Perfumers and formulation chemists should source Benzenepropanal, 2,6-dimethyl- when designing accords that require a specific blend of woody and floral notes with an aldehydic lift. This compound is not a generic 'green' or 'marine' note provider; using 3-phenylpropanal or 2,2-dimethyl-3-phenylpropanal will result in a completely different olfactory signature, as their profiles are characterized as 'green' and 'fresh marine,' respectively.

Analytical Method Development and Quality Control Requiring Precise LogP Benchmarks

Analytical laboratories developing HPLC or LC-MS methods for complex mixtures can utilize the predicted LogP of 2.3 for Benzenepropanal, 2,6-dimethyl-. This value serves as a benchmark for retention time prediction and method optimization. Its 0.26 log unit difference from the parent 3-phenylpropanal (LogP 2.04) supports the need for distinct analytical standards and chromatographic conditions to ensure accurate quantification and purity assessment.

Organic Synthesis Leveraging Steric Hindrance for Regioselective Reactions

Synthetic chemists can exploit the 2,6-dimethyl substitution as a steric directing group. In transformations like nucleophilic additions or metal-catalyzed reactions, the flanking methyl groups can shield one face of the molecule or influence the approach of reagents. Evidence from nickel-catalyzed hydrocyanation studies on related 2,6-disubstituted substrates demonstrates that this scaffold can enable high regio- and enantioselectivity, offering a strategic advantage over less hindered dimethyl isomers.

Process Chemistry and Scale-Up Requiring Specific Boiling Point and Density Data

Process chemists planning distillation-based purification must account for the substantially higher predicted boiling point of Benzenepropanal, 2,6-dimethyl- (250.0±9.0 °C at 760 mmHg) compared to unsubstituted 3-phenylpropanal. This property dictates the need for vacuum distillation to prevent thermal degradation and informs reactor design and energy cost calculations, ensuring a safe and efficient scale-up process.

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